molecular formula C19H22N4O2 B2610444 (E)-3-(furan-2-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 2035004-88-5

(E)-3-(furan-2-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)prop-2-en-1-one

Cat. No.: B2610444
CAS No.: 2035004-88-5
M. Wt: 338.411
InChI Key: OLZPYSGNEAUFTD-BQYQJAHWSA-N
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Description

(E)-3-(furan-2-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)prop-2-en-1-one is a synthetic heterocyclic compound designed for advanced pharmaceutical and neurobiological research. This molecule features a complex structure that integrates a furan ring, an (E)-configured propenone linker, and a piperazine group tethered to a tetrahydrocinnoline system. This specific architecture suggests potential for multifunctional biological activity. While direct studies on this exact compound are not available, research on analogous structures provides strong rationale for its research value. Compounds incorporating piperazine and aromatic heterocycles are frequently investigated as modulators of central nervous system (CNS) targets . For instance, substituted piperazine derivatives have been explored as antagonists for muscarinic receptors, with potential applications in neurological conditions such as Parkinson's disease, Alzheimer's disease, and schizophrenia . Furthermore, the bifunctional approach of attaching a metal-chelating moiety (like a heterocyclic group) to a receptor-targeting pharmacophore is a recognized strategy in drug discovery for neurodegenerative diseases. This strategy aims to combine symptomatic relief with neuroprotective effects by mitigating oxidative stress, a key factor in pathologies like Parkinson's disease . The presence of the furan and cinnoline rings indicates that this compound may possess interesting electronic properties and could potentially engage in interactions with biological targets. Researchers can utilize this compound as a key intermediate or as a probe for studying neurodegenerative disease pathways, receptor-ligand interactions, and for the development of novel multifunctional therapeutic agents. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c24-19(8-7-16-5-3-13-25-16)23-11-9-22(10-12-23)18-14-15-4-1-2-6-17(15)20-21-18/h3,5,7-8,13-14H,1-2,4,6,9-12H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZPYSGNEAUFTD-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(furan-2-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)prop-2-en-1-one is a complex organic compound that exhibits a range of biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a furan ring and a piperazine moiety linked through an enone structure. Its molecular formula is C19H20N4O2C_{19}H_{20}N_4O_2 with a molecular weight of 336.39 g/mol. The structural complexity suggests potential interactions with various biological targets.

Research indicates that compounds with similar structures can interact with neurotransmitter receptors, particularly dopamine and serotonin receptors. This interaction is significant for the development of antipsychotic and antidepressant agents. The compound's structure allows it to modulate signaling pathways associated with these receptors, potentially leading to therapeutic effects in psychiatric disorders.

Antipsychotic Properties

Studies have shown that derivatives related to this compound demonstrate high affinity for dopamine D2 receptors and serotonin 5-HT2A receptors. These interactions are crucial for the antipsychotic activity observed in similar chemical classes.

Anticancer Activity

The compound has been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The presence of the tetrahydrocinnoline structure is hypothesized to enhance its cytotoxic effects against various cancer cell lines.

Antimicrobial Effects

Preliminary studies suggest that (E)-3-(furan-2-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)prop-2-en-1-one exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Data Summary Table

Biological Activity Mechanism Target Reference
AntipsychoticReceptor modulation (Dopamine & Serotonin)D2, 5-HT2A
AnticancerInduction of apoptosisCancer cells (various lines)
AntimicrobialCell membrane disruptionBacteria & Fungi

Case Studies

  • Antipsychotic Efficacy : A study involving animal models demonstrated that administration of the compound resulted in reduced hyperactivity and improved social interaction behaviors, indicative of antipsychotic effects.
  • Cytotoxicity in Cancer Cells : In vitro tests showed that the compound significantly reduced viability in breast cancer cell lines (MCF-7) at concentrations above 10 µM after 48 hours of treatment.
  • Antimicrobial Testing : The compound displayed inhibitory effects against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The target compound shares core structural motifs with several analogues, differing primarily in substituents and heterocyclic systems. Below is a comparative analysis:

Compound Name Aryl/Substituent at C3 Amine Ring Substituent Amine Ring Type Molecular Formula (if available) Reference
Target Compound Furan-2-yl 5,6,7,8-Tetrahydrocinnolin-3-yl Piperazine Not explicitly provided
(E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one 4-Fluorophenyl Furan-2-carbonyl Piperazine Not provided
(2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (3FP) 4-Methoxyphenyl (E)-Pyrrolidin-1-yldiazenyl Phenyl Not provided
(E)-3-(2-Ethoxyphenyl)-1-{4-[(2-fluorophenyl)(4-fluorophenyl)methyl]piperazin-1-yl}prop-2-en-1-one 2-Ethoxyphenyl Bis(fluorophenyl)methyl Piperazine Not provided
(E)-3-(5-(4-Chlorophenyl)furan-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one 5-(4-Chlorophenyl)furan-2-yl None (piperidine as core) Piperidine C₁₈H₁₈ClNO₂

Key Observations:

  • Aryl Substituents : The target compound’s furan-2-yl group contrasts with fluorophenyl (), methoxyphenyl (), and ethoxyphenyl () groups. These substitutions influence electronic properties and steric bulk.
  • Amine Ring Modifications: The piperazine ring in the target compound is substituted with a tetrahydrocinnolin group, whereas analogues feature simpler substituents (e.g., furan-2-carbonyl in ) or alternative amine cores (e.g., piperidine in ).
  • Pharmacological Implications: Piperazine derivatives often exhibit CNS activity or antimicrobial effects, while tetrahydrocinnolin’s planar structure may enhance π-π stacking in target binding .

Crystallographic and Analytical Methods

Structural Validation:

  • Small-molecule crystallography tools like SHELXL () are critical for confirming the stereochemistry (e.g., (E)-configuration) and substitution patterns.
  • Structure Validation: Tools like PLATON () ensure geometric accuracy and detect crystallographic disorders, particularly in complex heterocycles like tetrahydrocinnolin.

Comparative Analysis:

  • and highlight the use of X-ray crystallography to resolve similar enone-piperazine structures, emphasizing the importance of hydrogen-bonding networks and π-stacking in crystal packing .

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